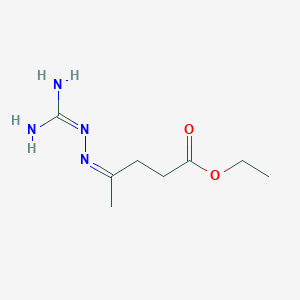

ethyl (4Z)-4-(carbamimidamidoimino)pentanoate

Description

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate is a synthetic organic compound characterized by a pentanoate ester backbone modified with a carbamimidamidoimino functional group at the 4-position. Its structure includes:

- Ester group: Ethyl ester moiety at the terminal carboxyl group.

- Stereochemistry: The (4Z) configuration indicates a cis arrangement of substituents around the double bond at position 2.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzymatic pathways involving arginine or guanidine-based substrates.

Properties

IUPAC Name |

ethyl (4Z)-4-(diaminomethylidenehydrazinylidene)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-3-14-7(13)5-4-6(2)11-12-8(9)10/h3-5H2,1-2H3,(H4,9,10,12)/b11-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIBHLRWWJOLNP-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=NN=C(N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC/C(=N\N=C(N)N)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-(carbamimidamidoimino)pentanoate typically involves the reaction of ethyl pentanoate with specific reagents that introduce the carbamimidamidoimino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of ethyl (4Z)-4-(carbamimidamidoimino)pentanoate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl (4Z)-4-(carbamimidamidoimino)pentanoate include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from the reactions of ethyl (4Z)-4-(carbamimidamidoimino)pentanoate depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies of enzyme activity and protein interactions due to its unique functional groups.

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-(carbamimidamidoimino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis: No direct synthesis protocols are reported for ethyl (4Z)-4-(carbamimidamidoimino)pentanoate. Related guanidine esters (e.g., in ) use coupling reagents like EDCI/HOBt for amide bond formation .

- Stability: Unlike simple esters (e.g., ethyl pentanoate), the carbamimidamidoimino group may reduce volatility and increase susceptibility to oxidation or enzymatic degradation.

- Analytical Detection : High-resolution mass spectrometry (HRMS) or LC-MS/MS would be required for characterization, as used for similar guanidine derivatives .

Notes on Evidence Limitations

- No direct studies on ethyl (4Z)-4-(carbamimidamidoimino)pentanoate were found in the provided evidence. Comparisons rely on extrapolation from structurally simpler esters and guanidine-containing pharmaceuticals.

- Further experimental work is needed to validate predicted properties and applications.

Biological Activity

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate has the molecular formula and a molecular weight of approximately 218.28 g/mol. The compound features a pentanoate backbone with a carbamimidamidoimino functional group, which is crucial for its biological interactions. The presence of multiple functional groups allows for versatile reactivity, making it a candidate for various biochemical applications.

Biological Activity Overview

Preliminary studies suggest that ethyl (4Z)-4-(carbamimidamidoimino)pentanoate exhibits biological activity through its interaction with specific enzymes or receptors. These interactions may influence various metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or enzyme deficiencies.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition could modulate pathways that are dysregulated in certain diseases.

- Receptor Modulation : Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate might interact with receptors, altering signaling pathways that could contribute to its pharmacological effects.

Interaction Studies

Interaction studies are essential for understanding the pharmacological profile of ethyl (4Z)-4-(carbamimidamidoimino)pentanoate. These studies typically involve:

- Enzyme assays : To determine the inhibitory potential against target enzymes.

- Binding affinity tests : To assess how well the compound binds to specific receptors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl (4Z)-4-(carbamimidamidoimino)pentanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2,4-dimethylpentanoate | Contains two methyl groups on different carbon atoms | |

| Ethyl 4,4-dimethylpentanoate | Features two methyl groups on the same carbon atom | |

| Ethyl pentanoate | A simpler ester without additional functional groups |

Ethyl (4Z)-4-(carbamimidamidoimino)pentanoate stands out due to its complex functional group arrangement, which provides unique reactivity and potential biological interactions not found in simpler esters like ethyl pentanoate or dimethyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.